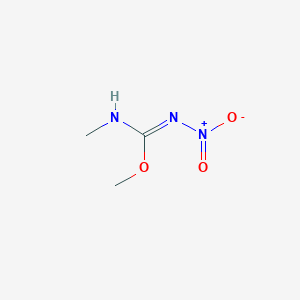

N-methyl-N'-nitromethoxymethanimidamide

Vue d'ensemble

Description

N-methyl-N'-nitromethoxymethanimidamide is a useful research compound. Its molecular formula is C3H7N3O3 and its molecular weight is 133.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analytical Chemistry and Quality Control

- Ion Mobility Spectrometry (IMS) Applications : IMS, a technique for monitoring explosive, illicit drugs, and chemical warfare agents, has expanded into pharmaceutical quality control, food contaminant determination, and environmental analyses. This expansion is facilitated by advancements in IMS equipment, allowing for the analysis of complex samples without pretreatment, which might be relevant for compounds like "N-methyl-N'-nitromethoxymethanimidamide" in various matrices (Armenta, Alcalà, & Blanco, 2011).

Environmental Science

- Nitrogenous Disinfection By-Products (N-DBPs) in Water : The presence and control of N-DBPs, including nitrosamines and haloacetonitriles, in drinking water are critical due to their high genotoxicity. The occurrence of N-DBPs is likely to increase with water sources impacted by wastewater and algae, as well as with the shift from chlorination to chloramination. This area may involve research on compounds similar to "this compound" for understanding or mitigating N-DBPs formation (Bond, Huang, Templeton, & Graham, 2011).

Materials Science

- Xylan Derivatives : Research on the chemical modification of xylan into biopolymer ethers and esters reveals potential applications based on functional groups, substitution degrees, and patterns. This involves synthesizing novel xylan esters with specific properties for applications like drug delivery, which could relate to the functionalization or application of "this compound" in biopolymers (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Safety and Hazards

N-methyl-N’-nitromethoxymethanimidamide is classified as having acute toxicity, both oral (Category 4, H302) and dermal (Category 4, H312). It can cause skin corrosion/irritation (Category 2, H315), serious eye damage/eye irritation (Category 2, H319), and acute toxicity through inhalation (Category 4, H332). It may also cause specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3, H335) .

Mécanisme D'action

Target of Action

N,O-dimethyl-N’-nitroisourea, also known as N-methyl-N’-nitromethoxymethanimidamide, is primarily used as an intermediate in the synthesis of certain pesticides . The primary targets of this compound are the pests that these pesticides are designed to control .

Mode of Action

It is known that the compound is involved in a substitution reaction during the synthesis of pesticides . This reaction involves the interaction of O-methyl-N-nitroisourea and methylamine .

Biochemical Pathways

The biochemical pathways affected by N,O-dimethyl-N’-nitroisourea are related to its role as an intermediate in pesticide synthesis . The compound is involved in the synthesis of new nicotinic insecticides . These insecticides can effectively control pests resistant to commonly used chemicals .

Pharmacokinetics

It is known that the compound has a predicted density of 132±01 g/cm3 and a boiling point of 1898±230 °C . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of N,O-dimethyl-N’-nitroisourea’s action is the synthesis of effective pesticides . These pesticides have insecticidal activity and can control pests resistant to commonly used chemicals . They have low toxicity to warm-blooded animals or fish, and have little residue in soil and plants after use .

Action Environment

The action of N,O-dimethyl-N’-nitroisourea can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature but can explode at high temperatures . Therefore, it should be handled carefully and stored properly to ensure its efficacy and stability .

Analyse Biochimique

Biochemical Properties

N,O-dimethyl-N’-nitroisourea is known for its alkylating properties and its ability to induce DNA mutations . It can be used in organic synthesis as a nitro reagent or in other forms to participate in the reaction . In biochemical research, it is also used as a selective metal ion capture reagent .

Cellular Effects

It is known that the compound has the ability to induce DNA mutations , which suggests that it may have significant effects on cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N,O-dimethyl-N’-nitroisourea is primarily related to its alkylating properties . Alkylating agents like N,O-dimethyl-N’-nitroisourea can transfer alkyl groups to DNA, leading to DNA mutations. This can result in changes in gene expression and potentially disrupt normal cellular function.

Temporal Effects in Laboratory Settings

It is known that the compound is used in continuous flow synthesis, which involves real-time monitoring of the reaction .

Dosage Effects in Animal Models

It is known that the compound has low toxicity to warm-blooded animals or fish .

Metabolic Pathways

Given its role as a nitro reagent in organic synthesis , it is likely that it interacts with various enzymes and cofactors.

Propriétés

IUPAC Name |

methyl N-methyl-N'-nitrocarbamimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O3/c1-4-3(9-2)5-6(7)8/h1-2H3,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHCDLXHQMBZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=N[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=N/[N+](=O)[O-])/OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)

![3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]-N-methylpropanamide](/img/structure/B6602554.png)

![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)

![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)

![2-{1-[(4-methoxyphenyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B6602624.png)